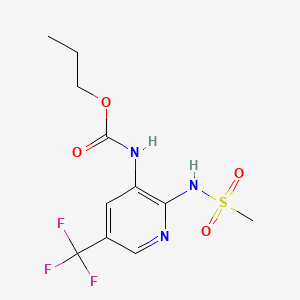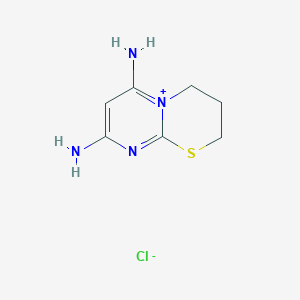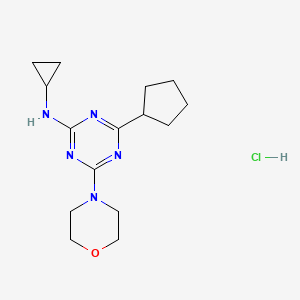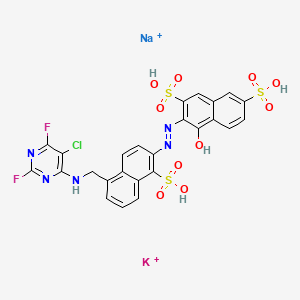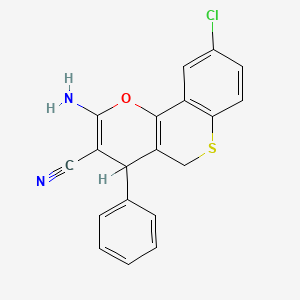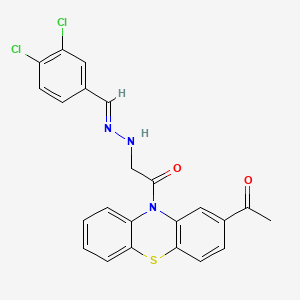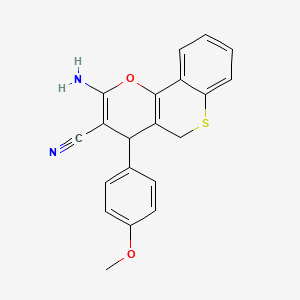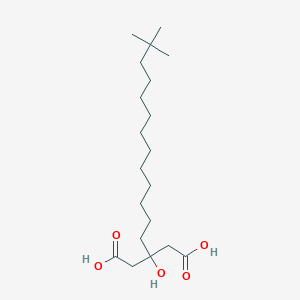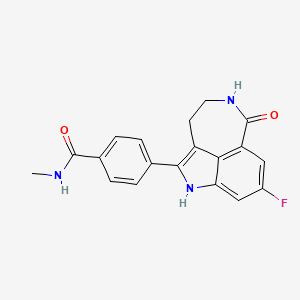
Rucaparib metabolite M337C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rucaparib metabolite M337C is a derivative of rucaparib, a poly (ADP-ribose) polymerase inhibitor. Rucaparib is primarily used in the treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer. The metabolite M337C is one of the several metabolites formed during the metabolism of rucaparib in the human body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of rucaparib metabolite M337C involves the metabolic pathways of rucaparib in the human body. Rucaparib undergoes several metabolic reactions, including oxidation, N-demethylation, N-methylation, and glucuronidation
Industrial Production Methods
Industrial production of rucaparib involves chemical synthesis, followed by purification processes. The production of its metabolites, including M337C, is not typically conducted on an industrial scale, as these metabolites are primarily studied in the context of pharmacokinetics and drug metabolism .
Analyse Chemischer Reaktionen
Types of Reactions
Rucaparib metabolite M337C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
N-demethylation: This reaction involves the removal of a methyl group from a nitrogen atom.
N-methylation: This reaction involves the addition of a methyl group to a nitrogen atom.
Glucuronidation: This reaction involves the addition of glucuronic acid to the compound.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Demethylating agents: Such as formaldehyde or formic acid.
Methylating agents: Such as methyl iodide or dimethyl sulfate.
Glucuronic acid: For glucuronidation reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, demethylated, methylated, and glucuronidated derivatives of rucaparib .
Wissenschaftliche Forschungsanwendungen
Rucaparib metabolite M337C has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and chemical reactions of rucaparib.
Biology: Understanding the biological effects and interactions of rucaparib and its metabolites.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of rucaparib in cancer treatment.
Industry: Developing new drugs and therapeutic agents based on the metabolic profiles of existing drugs.
Wirkmechanismus
The mechanism of action of rucaparib metabolite M337C involves its interaction with poly (ADP-ribose) polymerase enzymes. These enzymes play a crucial role in DNA repair. By inhibiting these enzymes, rucaparib and its metabolites cause DNA damage in cancer cells, leading to cell death. This mechanism is particularly effective in cancer cells with defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to rucaparib metabolite M337C include other metabolites of rucaparib, such as M324, M337A, and M337B .
Uniqueness
This compound is unique due to its specific metabolic pathway and its role in the pharmacokinetics of rucaparib. Unlike some other metabolites, M337C is formed through a combination of oxidation, N-demethylation, and N-methylation reactions .
Eigenschaften
CAS-Nummer |
1577999-02-0 |
|---|---|
Molekularformel |
C19H16FN3O2 |
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
4-(6-fluoro-9-oxo-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)-N-methylbenzamide |
InChI |
InChI=1S/C19H16FN3O2/c1-21-18(24)11-4-2-10(3-5-11)17-13-6-7-22-19(25)14-8-12(20)9-15(23-17)16(13)14/h2-5,8-9,23H,6-7H2,1H3,(H,21,24)(H,22,25) |
InChI-Schlüssel |
KNNQKHZXALDDCO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




